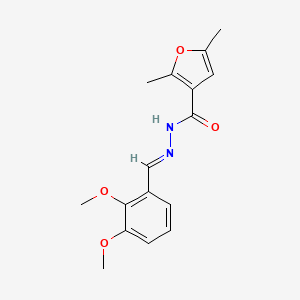

![molecular formula C18H32N4O B5571029 {(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The scientific interest in complex organic compounds, particularly those involving piperidine and imidazolyl groups, is often due to their potential applications in pharmaceuticals, materials science, and organic synthesis. These compounds are known for their diverse biological activities and their roles as building blocks in organic synthesis.

Synthesis Analysis

Synthesis of complex organic molecules like "{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol" typically involves multi-step synthetic routes, starting from simpler precursors. The choice of synthesis method depends on the desired stereochemistry, yield, and purity of the final product. For similar compounds, techniques such as condensation reactions, use of protecting groups, and stereoselective synthesis are common (S. Naveen et al., 2015).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state structures. These studies provide information on the compound's stereochemistry, bond lengths, angles, and overall conformation (A. Elaatiaoui et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such molecules can be influenced by their functional groups. For example, the presence of piperidinyl and imidazolyl groups can impart nucleophilic properties, making the compound a candidate for further functionalization through reactions such as alkylation, acylation, and sulfonation (C. Fernandes et al., 2007).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. These properties are typically determined experimentally and can provide insights into the compound's stability, formulation potential, and storage conditions (H. R. Girish et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for predicting the compound's behavior in chemical reactions and biological systems. Studies on similar compounds can offer valuable information on potential chemical transformations and interactions (S. B. Benakaprasad et al., 2007).

Scientific Research Applications

Crystal Structure Analysis

Crystal structure analysis plays a crucial role in understanding the geometrical configuration of complex organic compounds, which is essential for their application in drug design and material science. For example, the study by Elaatiaoui et al. (2014) on the crystal structure of a related compound highlights how such analyses can provide insights into molecular interactions and stability, potentially guiding the synthesis and modification of new compounds with desired properties (Elaatiaoui et al., 2014).

Catalytic Applications

Research into the catalytic properties of compounds containing piperidine and methanol groups, as detailed by Kamiguchi et al. (2007), suggests potential applications in the N-alkylation of amines with primary alcohols. This process is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals (Kamiguchi et al., 2007).

Hybrid Organic-Inorganic Materials

The synthesis and study of hybrid organic-inorganic materials, as explored by Buvaylo et al. (2015), involve complex organic ligands similar to the compound of interest. These materials have applications in photovoltaics, sensors, and catalysis, suggesting that similar compounds could be tailored for specific functionalities in these areas (Buvaylo et al., 2015).

Synthesis of Multisubstituted Tetrahydropyridines

The Au(I)-catalyzed cyclization process described by Matouš et al. (2020) for synthesizing tetrahydropyridines indicates the potential of using complex organic compounds in facilitating the synthesis of cyclic and heterocyclic compounds. These compounds have wide-ranging applications in drug development and organic synthesis (Matouš et al., 2020).

Electrosynthesis

Research by Elinson et al. (2006) into the indirect electrochemical oxidation of piperidin-4-ones reveals opportunities for using complex organic molecules in electrosynthetic processes to achieve specific oxidation states or functional groups, which are critical in organic synthesis and pharmaceutical manufacturing (Elinson et al., 2006).

properties

IUPAC Name |

[(3R,4R)-4-(piperidin-1-ylmethyl)-1-[(1-propylimidazol-2-yl)methyl]pyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O/c1-2-7-22-10-6-19-18(22)14-21-12-16(17(13-21)15-23)11-20-8-4-3-5-9-20/h6,10,16-17,23H,2-5,7-9,11-15H2,1H3/t16-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJDAYWPJIUDGI-IAGOWNOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1CN2CC(C(C2)CO)CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C=CN=C1CN2C[C@H]([C@H](C2)CO)CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)

![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)